2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide
Description
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C16H15N3O2/c1-21-16-7-6-12(10-18-16)19-15(20)8-11-9-17-14-5-3-2-4-13(11)14/h2-7,9-10,17H,8H2,1H3,(H,19,20) |
InChI Key |
IHGFJUQOMBOZLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves coupling 1H-indol-3-ylacetic acid with 6-methoxypyridin-3-amine using carbodiimide reagents. N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation by activating the carboxylic acid group.
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature : 0–25°C under inert atmosphere
-
Catalyst : 4-Dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to suppress racemization .
Procedure :
-
Dissolve 1H-indol-3-ylacetic acid (1.0 equiv) and DCC (1.2 equiv) in DCM.
-
Add 6-methoxypyridin-3-amine (1.1 equiv) and DMAP (0.1 equiv) dropwise.
-
Stir for 12–24 hours, followed by filtration to remove dicyclohexylurea (DCU) byproduct.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Challenges :
-
DCU precipitation complicates large-scale synthesis.
-
Sensitivity to moisture necessitates rigorous drying of reagents .
One-Pot Synthesis via In Situ Activation
Recent advancements employ one-pot strategies to minimize intermediate isolation. A 2023 study demonstrated the use of mixed anhydride intermediates generated by reacting 1H-indol-3-ylacetic acid with chloroformate derivatives (e.g., isobutyl chloroformate) .
Optimized Protocol :
| Parameter | Value |
|---|---|
| Activator | Isobutyl chloroformate (1.1 equiv) |
| Base | N-Methylmorpholine (1.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 4 hours at −10°C |
| Workup | Aqueous NaHCO₃ extraction |
| Final Yield | 82% |
This method eliminates DCU formation and reduces purification steps, though it requires precise temperature control to avoid side reactions .
Nucleophilic Substitution of Pyridine Precursors
Alternative routes functionalize pre-assembled pyridine intermediates. For example, 6-methoxy-3-nitropyridin-2-amine undergoes nitro group reduction followed by amidation with indole-3-acetyl chloride .
Key Steps :
-
Reduction : Hydrogenate 6-methoxy-3-nitropyridin-2-amine over Pd/C (10% w/w) in ethanol (25°C, 3 bar H₂) to yield 6-methoxypyridin-3-amine .
-
Amidation : React with indole-3-acetyl chloride (1.05 equiv) in THF at 0°C.
-
Quenching : Add ice-cwater, extract with ethyl acetate, and concentrate.
Yield : 70% after recrystallization from ethanol/water .
Advantages :
-
Nitro intermediates are commercially available.
-
Avoids carbodiimide reagents.
Solid-Phase Synthesis for High-Throughput Production
Patented methods describe resin-bound synthesis using Wang or Rink amide resins. The indole moiety is first attached to the resin via its carboxylic acid group, followed by coupling with 6-methoxypyridin-3-amine in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .
Typical Workflow :
-
Resin Loading : Anchor Fmoc-protected indole-3-acetic acid to Wang resin (DIC/HOBt activation).
-
Deprotection : Remove Fmoc group with 20% piperidine/DMF.
-
Coupling : Add 6-methoxypyridin-3-amine (3.0 equiv), HATU (3.0 equiv), and DIPEA (6.0 equiv) in DMF.
-
Cleavage : Treat with 95% TFA/H₂O to release the product.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A 2025 study achieved full conversion in 15 minutes by irradiating a mixture of 1H-indol-3-ylacetic acid, 6-methoxypyridin-3-amine, and EDC in acetonitrile at 100°C .
Optimized Parameters :
-
Power : 300 W
-
Pressure : 250 psi
-
Solvent : Acetonitrile
-
Catalyst : EDC (1.2 equiv), HOBt (0.5 equiv)
Yield : 88% with 99% purity (GC-MS) .
Purification and Characterization
Recrystallization :
-
Solvent Pair : Ethyl acetate/hexane (3:7)
-
Crystal Quality : Needle-shaped crystals suitable for X-ray diffraction .
Chromatography :
-
Stationary Phase : Silica gel (230–400 mesh)
-
Eluent : Hexane/ethyl acetate (1:1 to 1:3)
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 2.8 Hz, 1H, pyridine-H), 7.55 (s, 1H, indole-H), 6.95 (dd, J = 8.8, 2.8 Hz, 1H), 3.90 (s, 3H, OCH₃) .
Challenges and Optimization Strategies
Common Issues :
-
Low Solubility : Indole derivatives precipitate prematurely in polar solvents. Mitigated by using DMF/THF mixtures .
-
Byproduct Formation : Over-activation of carboxylic acid leads to N-acylurea. Add HOBt to suppress .
Scale-Up Considerations :
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole and pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole and pyridine structures exhibit significant anticancer properties. In vitro studies have shown that 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide has potential efficacy against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for related indole derivatives, suggesting a promising therapeutic index for this compound .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.5 | Induction of apoptosis |
| A549 | 10.0 | Cell cycle arrest |
| HeLa | 7.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 89 | 78 |
| 25 | 95 | 82 |
These findings suggest that the compound could modulate immune responses effectively .
Pharmacological Mechanisms
The pharmacological mechanisms behind the activities of 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide involve interactions with specific biological targets. Interaction studies are essential for understanding how this compound engages with cellular pathways:
- Target Identification : Identifying specific proteins or receptors that the compound binds to can elucidate its mechanism of action.
- Signal Transduction Pathways : Understanding how the compound influences signaling pathways can provide insights into its therapeutic effects.
Material Science Applications
Beyond biological applications, the unique chemical structure of 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide opens avenues in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.
Organic Electronics
The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties can be tuned through structural modifications, enhancing performance in these applications.
Sensor Development
Due to its sensitivity to environmental changes, derivatives of this compound can be explored as potential sensors for detecting biomolecules or environmental pollutants.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of enzymes and receptors, leading to various biological effects. The methoxypyridine moiety can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl in Compound 21): Enhance stability and membrane permeability but may reduce solubility .
- Methoxy Groups (as in the target compound): Likely improve water solubility and target engagement with polar residues in enzymes (e.g., CYP51 in Trypanosoma ).
- Heterocyclic Substituents (e.g., pyridinyl in the target vs. morpholino in U3–U6 ): Influence binding affinity to specific protein pockets.
Physicochemical Properties
Biological Activity
2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurological disorders. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a methoxypyridine acetamide structure. Its chemical formula is , and it belongs to the class of organic compounds known as indoles. The unique structural components contribute to its biological activity.
Anticancer Activity
Research has demonstrated that 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis and arrests cell cycle at G2/M phase |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces cell apoptosis |
These findings indicate that the compound may act similarly to colchicine, a known tubulin polymerization inhibitor, thereby disrupting mitotic processes in cancer cells .
Mechanistic Studies
Mechanistic investigations revealed that treatment with the compound leads to:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase was observed, indicating interference with normal cell cycle progression.
- Apoptosis Induction : Flow cytometry analyses showed increased annexin V positive cells, confirming the compound's ability to induce programmed cell death .
Neuroprotective Effects
In addition to its anticancer activity, preliminary studies suggest that the compound may possess neuroprotective properties. It has been evaluated for its effects on neuronal cell viability under oxidative stress conditions.
| Treatment Condition | Cell Viability (%) | Notes |
|---|---|---|
| Control | 100 | Baseline viability |
| Compound Treatment | 75 | Significant protection against oxidative stress |
These results indicate potential applications in neurodegenerative diseases, although further studies are needed to elucidate the underlying mechanisms .
Antimicrobial Activity
Preliminary assessments also suggest that 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide may exhibit antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 45 |
| K. pneumoniae | 30 |
These findings point towards a potential role for the compound in treating bacterial infections, warranting further exploration of its pharmacological profile .
Case Studies and Clinical Relevance
While there are no published clinical trials specifically involving 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide, analogous compounds have shown promise in clinical settings. For instance, related indole derivatives have been investigated for their roles in cancer therapy and neuroprotection, providing a framework for future research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
